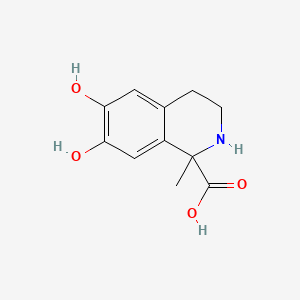

Salsolinol-1-carboxylic acid

描述

1-羧基洒尔碱是一种存在于中枢神经系统中的内源性生物碱。它是洒尔碱的衍生物,洒尔碱是一种四氢异喹啉化合物。1-羧基洒尔碱由多巴胺和丙酮酸反应生成。该化合物因其在各种生理和病理过程中的潜在作用而被研究,包括其在神经传递和神经毒性中的作用。

准备方法

合成路线和反应条件: 1-羧基洒尔碱的对映选择性制备可以通过多巴胺与 (+)-薄荷醇丙酮酸的 Pictet-Spengler 缩合反应来实现。该反应生成薄荷醇洒尔碱-1-羧酸酯的非对映异构体混合物,可以通过反复重结晶分离。 薄荷醇酯的酸水解可高产率地得到 (-)-®-1-羧基洒尔碱 .

工业生产方法:

化学反应分析

Oxidation Reactions

Salsolinol-1-carboxylic acid undergoes oxidation at physiological pH (7.0) via a two-electron, two-proton process. Electrochemical studies reveal:

-

Primary Oxidation Product : 1,2,3,4-Tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione ( ).

-

Decarboxylation : The oxidized intermediate rapidly decarboxylates (rate constant ) to form a quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol ( ).

In biological systems, oxidative decarboxylation is catalyzed by particulate factors in rat kidney homogenates and is suppressed by EDTA or superoxide dismutase ( ).

Decarboxylation Pathways

Non-enzymatic decarboxylation occurs via radical-mediated mechanisms:

-

pH Dependence : Accelerated at alkaline pH (>6) and inhibited at pH <6 ( ).

-

Metal Ion Role : Cupric ions (Cu²⁺) enhance reaction rates, while Chelex-100 (metal chelator) suppresses decarboxylation ( ).

Key Product :

-

1,2-Dehydrosalsolinol (3,4-dihydro-1-methyl-6,7-isoquinolinediol), a neurotoxic metabolite implicated in dopamine-related neurodegeneration ( ).

N-Methylation

-

Enzyme : -Methyltransferase (NMT) catalyzes the conversion to -methyl-salsolinol, a more neurotoxic derivative ( ).

-

Subsequent Oxidation : -Methyl-salsolinol is oxidized to 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺), a potent neurotoxin linked to Parkinson’s disease ( ).

Catechol-O-Methyltransferase (COMT)

-

Methylation : Introduces methoxy groups at the 6- or 7-position, reducing catechol-mediated redox activity ( ).

Pictet-Spengler Condensation

-

Reactants : Dopamine and (+)-menthyl pyruvate.

-

Conditions : Diastereomeric menthyl esters form, isolated via recrystallization.

-

Outcome : Acid hydrolysis yields enantiomerically pure (−)-(R)-salsolinol-1-carboxylic acid ( ).

Substitution and Redox Activity

-

Nucleophilic Substitution : Alkyl halides react at the tetrahydroisoquinoline nitrogen under basic conditions ().

-

Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces carbonyl groups, though specific products require further characterization ().

Biological Implications of Reactivity

-

Neurotoxicity : Oxidation products (e.g., quinone methides) generate ROS, contributing to mitochondrial dysfunction and neuronal death ( ).

-

Alcoholism Link : Elevated levels in ethanol consumers due to acetaldehyde-dopamine condensation ( ).

Comparative Reactivity with Analogues

| Compound | Key Reaction | Neurotoxic Potential |

|---|---|---|

| This compound | Oxidative decarboxylation | Moderate |

| -Methyl-salsolinol | Oxidation to DMDHIQ⁺ | High |

| Salsolinol | Non-enzymatic condensation | Low |

科学研究应用

Salsolinol-1-carboxylic acid has been shown to possess significant biological activity:

- Neuromodulation : It acts as a neuromodulator in dopaminergic systems, influencing neurotransmission in regions such as the nigrostriatal pathway. This modulation is crucial for understanding its role in Parkinson's disease and other neurodegenerative conditions .

- Neurotoxicity : In vitro studies indicate that this compound can induce neurotoxicity in human neuroblastoma cells (SH-SY5Y), leading to increased apoptosis and oxidative stress. The compound's effects are concentration-dependent, with higher concentrations resulting in greater cell death .

Neurodegenerative Diseases

This compound has been implicated in the pathogenesis of Parkinson's disease (PD). Its neurotoxic properties may contribute to dopaminergic neuron degeneration, a hallmark of PD. Studies suggest that salsolinol can induce oxidative stress and protein aggregation, which are critical factors in the progression of neurodegenerative diseases .

Alcoholism and Addiction

Research has indicated that salsolinol may play a role in alcohol addiction by modulating dopaminergic pathways associated with reward mechanisms. Its interaction with μ-opioid receptors suggests that it could mimic some effects of opioids, potentially enhancing the rewarding effects of ethanol consumption .

Microbiome Interaction

Recent findings show that gut microbiota, specifically Escherichia coli, can produce salsolinol under certain conditions. This discovery highlights a novel mechanism by which gut health may influence neurological conditions through microbial metabolites like salsolinol . The implications of this interaction are significant for understanding how gut-brain communication affects diseases such as PD.

Case Studies and Experimental Findings

A comprehensive review of experimental studies reveals various applications of this compound:

| Study | Organism/Model | Findings |

|---|---|---|

| Berríos-Cárcamo et al. (2017) | Human neuroblastoma cells | Salsolinol activated μ-opioid receptors with varying potency between enantiomers. |

| Wanpen et al. (2007) | SH-SY5Y cells | Induced apoptosis via cytochrome c release; concentration-dependent effects observed. |

| Hashizume et al. (2008a) | Bovine anterior pituitary cells | Stimulated prolactin release at low concentrations (1-10 µM). |

| Kang et al. (2013) | Cytochrome c assays | Demonstrated oxidative modification by salsolinol leading to protein aggregation. |

作用机制

1-羧基洒尔碱的作用机制涉及它与中枢神经系统中的多巴胺和其他神经递质的相互作用。据信它通过调节多巴胺通路发挥作用,可能导致神经毒性影响。 该化合物还可能与各种酶和受体相互作用,影响神经传递和细胞过程 .

类似化合物:

洒尔碱: 一种具有类似神经毒性性质的密切相关的化合物。

N-甲基洒尔碱: 另一种具有潜在神经毒性作用的衍生物。

四氢异喹啉: 洒尔碱及其衍生物的母体结构。

独特性: 1-羧基洒尔碱因其涉及多巴胺和丙酮酸的特殊形成途径而独一无二。 它独特的结构和在神经传递和神经毒性中的潜在作用使其与其他类似化合物有所区别 .

相似化合物的比较

Salsolinol: A closely related compound with similar neurotoxic properties.

N-methyl-salsolinol: Another derivative with potential neurotoxic effects.

Tetrahydroisoquinoline: The parent structure of salsolinol and its derivatives.

Uniqueness: Salsolinol-1-carboxylic acid is unique due to its specific formation pathway involving dopamine and pyruvic acid. Its distinct structure and potential roles in neurotransmission and neurotoxicity set it apart from other similar compounds .

生物活性

Salsolinol-1-carboxylic acid (SCA) is a derivative of salsolinol, an endogenous compound that has garnered attention for its complex biological activities, particularly in relation to neuroprotection and neurotoxicity. This article explores the biological activity of SCA, focusing on its mechanisms of action, effects on neuronal cells, and implications for neurodegenerative diseases.

This compound is characterized by its structure as a catecholic adduct formed from dopamine and pyruvic acid. The compound can undergo oxidative decarboxylation to yield 1,2-dehydrosalsolinol, a process catalyzed by particulate factors in rat kidney tissues . This transformation is influenced by various conditions such as pH and the presence of metal ions, indicating a complex interaction with cellular environments.

Neuroprotective Effects:

Research indicates that SCA exhibits neuroprotective properties at lower concentrations (50-100 µM). In studies involving primary cultures of rat hippocampal and striatal cells, SCA significantly reduced markers of glutamate-induced apoptosis, such as caspase-3 activity and lactate dehydrogenase (LDH) release. It also preserved mitochondrial membrane potential, suggesting a protective role against excitotoxicity .

Neurotoxic Effects:

Conversely, at higher concentrations (500 µM), SCA demonstrated neurotoxic effects , enhancing glutamate excitotoxicity and increasing apoptotic markers. This biphasic response highlights the importance of concentration in determining the biological activity of SCA .

Table of Biological Activities

| Concentration (µM) | Effect | Mechanism |

|---|---|---|

| 50 | Neuroprotection | Inhibition of caspase-3; preservation of mitochondrial potential |

| 100 | Neuroprotection | Reduction in LDH release; enhanced cell survival |

| 500 | Neurotoxicity | Increased glutamate excitotoxicity; elevated apoptotic markers |

Case Studies and Research Findings

- Neuroprotective Study : A study evaluating the effects of SCA on glutamate-induced cell death found that treatment with 50 µM SCA significantly reduced apoptotic cell death in hippocampal cultures. The results showed a decrease in fragmented nuclei and increased cell viability compared to controls treated only with glutamate .

- Neurotoxic Study : Another investigation reported that exposure to 500 µM SCA led to substantial cell death in human neuroblastoma SH-SY5Y cells. The study highlighted that this concentration caused significant upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors, indicating a shift towards apoptosis .

- Monoamine Oxidase Inhibition : SCA has also been identified as an inhibitor of monoamine oxidase (MAO), which may contribute to its neuroprotective effects by preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition was found to be more potent for the (R)-enantiomer compared to the (S)-enantiomer .

Implications for Neurodegenerative Diseases

The dual nature of SCA's biological activity poses significant implications for its potential therapeutic applications. Its neuroprotective effects at low concentrations suggest utility in conditions such as Parkinson’s disease, where oxidative stress and excitotoxicity play critical roles. However, caution is warranted due to its neurotoxic effects at higher concentrations, necessitating careful consideration in dosage and formulation for therapeutic use.

属性

IUPAC Name |

6,7-dihydroxy-1-methyl-3,4-dihydro-2H-isoquinoline-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(10(15)16)7-5-9(14)8(13)4-6(7)2-3-12-11/h4-5,12-14H,2-3H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGLVMDBZZZXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CCN1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150915 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57256-34-5 | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57256-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxysalsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057256345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57256-34-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydro-6,7-dihydroxy-1-methyl-1-isoquinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential behavioral effects of Salsolinol-1-carboxylic acid metabolism?

A: Research suggests that the oxidation of this compound in the body leads to the formation of several metabolites, notably 3,4-dihydro-1-methyl-6,7-isoquinolinediol and 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one. In vivo studies have shown that these metabolites exhibit behavioral toxicity when introduced into the brains of mice. [] This suggests a potential link between this compound metabolism and neurological effects. Further research is needed to fully understand the implications of these findings. []

Q2: How is this compound metabolized in the body?

A: Electrochemical studies demonstrate that this compound readily undergoes a two-electron, two-proton oxidation process at physiological pH (7.0) to form 1,2,3,4-tetrahydro-1-methyl-1-carboxy-6,7-isoquinolinedione. [] This intermediate is unstable and quickly decarboxylates, primarily yielding the quinone methide tautomer of 3,4-dihydro-1-methyl-6,7-isoquinolinediol. This metabolite can be further oxidized, ultimately leading to the formation of various compounds, including 3,4-dihydro-1-methyl-5,7-dihydroxyisoquinolin-6-one, 3,4-dihydro-1-methyl-5-hydroxyisoquinoline-6,7-dione, and 1-methyl-6,7-isoquinolinediol. []

Q3: Why is the O-methylation pattern of this compound significant?

A: Unlike dopamine, which preferentially undergoes m-O-methylation by catechol-O-methyltransferase (COMT) in the brain, this compound predominantly undergoes 7-O-methylation. [] This means that methylation primarily occurs on the hydroxyl group originally belonging to the para position of the dopamine moiety. This unique selectivity suggests that the structural features of this compound influence the binding and catalytic activity of COMT in vivo. []

Q4: Is there a way to synthesize this compound enantioselectively?

A: Yes, a method has been developed to synthesize (−)-(R)-salsolinol-1-carboxylic acid enantioselectively. [, ] This method utilizes a Pictet-Spengler condensation reaction between dopamine and (+)-menthyl pyruvate. The resulting diastereomeric mixture of menthyl salsolinol-1-carboxylate is then separated, and the desired diastereomer is isolated by recrystallization. Hydrolysis of the purified menthyl ester yields the desired (−)-(R)-salsolinol-1-carboxylic acid enantiomer. [, ]

Q5: What is the significance of studying this compound in relation to alcoholism?

A: this compound is considered an endogenous alkaloid in the central nervous system, and its levels have been found to increase after ethanol consumption. [] The discovery that its metabolites exhibit behavioral toxicity in mice raises questions about its potential role in the neurodegenerative, behavioral, and addictive consequences associated with chronic alcoholism. [] Further research is crucial to elucidate the potential connections between this compound, its metabolism, and the effects of chronic alcohol consumption.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。